3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.
Final Coupling and Purification: The final step involves coupling the synthesized intermediates to form the target compound, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or palladium catalysts (Pd/C) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist for receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[(1,2-dimethylindol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
- 3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-thiazole-4-carboxamide
- 3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-imidazole-4-carboxamide
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-10-16-11-15(8-9-19(16)26(13)3)12-24-22(27)20-14(2)28-25-21(20)17-6-4-5-7-18(17)23/h4-11H,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBZPQNSCUGKIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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